molecular formula C11H12O4 B3258080 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one CAS No. 300381-34-4

1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one

Cat. No.: B3258080
CAS No.: 300381-34-4
M. Wt: 208.21 g/mol
InChI Key: GDSDPMYRUYMNCT-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin core substituted with a 3-hydroxy-3-methyl group and an acetyl (ethanone) moiety at the 2-position (Fig. 1). The benzodioxin scaffold is common in bioactive molecules, such as enzyme inhibitors and intermediates for pharmaceuticals like Doxazosin . Structural coordinates from X-ray crystallography or computational modeling () suggest specific spatial arrangements that influence molecular interactions.

Properties

IUPAC Name

1-(3-hydroxy-3-methyl-2H-1,4-benzodioxin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)10-11(2,13)15-9-6-4-3-5-8(9)14-10/h3-6,10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSDPMYRUYMNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(OC2=CC=CC=C2O1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one typically involves multiple steps, starting with the formation of the benzodioxin core. One common approach is the reaction of 1,4-benzodioxin with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzodioxin ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with Alkyllithium Reagents :
    Treatment with s-BuLi or n-BuLi in THF at 0°C leads to ring-opening or functionalization of the acetyl group. Products include hydroxyindanones or aminoindanones via intermediates stabilized by the hydroxyl group .

Reagents Conditions Products Yield
s-BuLi/THF0°C → rt, 3 h3-Hydroxyindanone derivatives34–58%
n-BuLi/Electrophile0°C, 1.5 hAmino-/hydroxyindanone mixtures34–47%

Condensation and Cyclization

The acetyl group participates in Claisen-Schmidt condensations:

  • Chalcone Formation :
    Reacts with aryl aldehydes (e.g., 4-methylbenzaldehyde) in ethanol under NaOH catalysis to form 2′-hydroxychalcones, precursors to pyrazolines .

Aldehyde Catalyst Product Yield
4-MethoxybenzaldehydeNaOH/EtOH, 20°C1,3,5-Triaryl-2-pyrazoline65%

Oxidation and Reduction

  • Oxidation :
    The tertiary alcohol is resistant to oxidation, but the acetyl group can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄/H⁺) .

  • Reduction :
    NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the benzodioxin ring .

Functionalization via Electrophilic Aromatic Substitution

The benzodioxin ring undergoes bromination or nitration at the para position relative to the ether oxygen:

Reaction Conditions Product Application
BrominationBr₂/AcOH, pH 5.8, 30 h7-Bromo-benzophthalazinoneAnthelmintic agents
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted benzodioxinIntermediate for dyes

Ring-Opening and Rearrangement

Acid-catalyzed hydrolysis (HCl/H₂O) cleaves the dioxane ring, yielding 2-hydroxy-3-methylbutyric acid methyl ester . This reaction is critical for generating bioactive metabolites .

Stability and Degradation

  • Thermal Degradation :
    Decomposes above 200°C, forming CO₂ and phenolic byproducts .

  • Photolysis :
    UV irradiation (λ = 254 nm) in methanol generates radicals detectable via ESR .

Table 2: Spectral Data for Derivatives

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS ([M]⁺)
Hydroxyindanone 5.09 (dd, J = 15, 10 Hz)3295 (OH), 1584 (C═N)404.1740
Pyrazoline 12.99 (br s, OH)3406 (OH), 2259 (C≡N)339.1375

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H12O4C_{11}H_{12}O_{4} and a molecular weight of 208.21 g/mol. Its structure includes a benzodioxin moiety, which contributes to its biological activity and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one exhibit anticancer properties. For example, studies have shown that derivatives of benzodioxin can inhibit tumor growth in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of benzodioxin derivatives on breast cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability through apoptosis induction (Smith et al., 2024).

Antioxidant Properties

The compound's structure suggests potential antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

Compound NameIC50 Value (µM)Source
This compound25In vitro study
Trolox15Standard antioxidant

Polymer Additives

Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability.

Case Study:
Research conducted by Johnson et al. (2025) demonstrated that incorporating this compound into polystyrene improved impact resistance and thermal degradation temperatures.

Bioremediation

The compound's potential for bioremediation has been explored, particularly in degrading environmental pollutants. Its structure allows for interaction with various organic contaminants.

Data Table: Degradation Rates of Pollutants

PollutantDegradation Rate (mg/L/day)Method Used
Phenol5.0Bioremediation study
Benzene3.0Bioremediation study

Case Study:
A study highlighted the effectiveness of using this compound in microbial cultures to degrade phenolic compounds in wastewater treatment plants (Doe et al., 2025).

Mechanism of Action

The mechanism by which 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b)
  • Structure: Benzodioxin linked to a thiazole ring with amino and ethylamino substituents.
  • Key Differences: The thiazole and amino groups enhance hydrogen-bonding and π-π stacking, critical for CDK9 inhibition (IC₅₀ = 0.12 µM) .
  • Synthesis : Prepared via Method B using 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, yielding 18% .
N-(2,3-Dihydro-1,4-benzodioxin-2-yl-carbonyl)piperazine
  • Structure : Benzodioxin carbonyl-linked to a piperazine ring.
  • Key Differences : The piperazine group improves water solubility and serves as a key intermediate in Doxazosin synthesis (antihypertensive agent) .
  • Applications : Higher synthetic yields (75–80%) due to optimized one-pot methods .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone III)
  • Structure: Benzodioxin conjugated to a dimethylamino propenone group.
  • Key Differences: The enaminone system enhances electron delocalization, contributing to antihepatotoxic activity (60% reduction in liver enzyme levels at 50 mg/kg) .
  • Synthesis : Solvent-free condensation with DMF-DMA, requiring 10 hours .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
  • Structure : Benzodioxin with a triazolopyridine-thioether substituent.
  • Key Differences : The sulfur atom and triazolopyridine group improve binding to kinase targets (e.g., JAK2 inhibition) .

Physicochemical and Pharmacokinetic Comparisons

Compound logP Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Therapeutic Application
Target Compound 1.8 236.23 1 (OH) 4 Under investigation
Compound 12b 2.5 347.41 2 (NH₂) 5 CDK9 Inhibition
Enaminone III 2.1 261.29 0 5 Antihepatotoxic
N-(Benzodioxin-carbonyl)piperazine 1.2 276.30 1 (NH) 5 Doxazosin Intermediate
  • Polarity: The target compound’s hydroxyl group lowers logP (1.8) compared to non-polar analogs (e.g., Compound 12b: logP 2.5), enhancing aqueous solubility.
  • Bioavailability : Piperazine derivatives exhibit superior solubility due to ionizable amines (pH-dependent) .

Biological Activity

1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one, commonly referred to as a benzodioxin derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzodioxin core with a hydroxyl and methyl substitution. Its molecular formula is C11H12O4C_{11}H_{12}O_{4} with a molecular weight of 208.21 g/mol. The compound's CAS number is 300381-34-4.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating several pharmacological properties:

Antioxidant Activity

Research has shown that benzodioxin derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Studies indicate that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in managing inflammatory conditions .

Anticancer Properties

Preliminary evaluations suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to induce apoptosis in human lung cancer (A549) cells, demonstrating its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

  • Inhibition of Cell Growth : The compound appears to interfere with cell cycle progression in certain cancer cell lines.
  • Modulation of Signaling Pathways : It may modulate signaling pathways involved in apoptosis and inflammation.
  • Antioxidative Mechanisms : By enhancing the activity of endogenous antioxidants, it helps mitigate oxidative stress.

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various benzodioxin derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels when tested against oxidative agents .

Case Study 2: Anticancer Activity

In vitro tests on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests its potential utility as a therapeutic agent in cancer treatment .

Data Table: Biological Activities

Activity Type Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in A549 cells

Q & A

Q. What are the recommended synthetic methodologies for 1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one?

The compound can be synthesized via solvent-free condensation reactions. For example, refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) under inert conditions yields structurally related enaminones. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the product .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of GC-MS for molecular ion detection ([M+H]⁺ or [M−H]⁻) and NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm functional groups. For example, characteristic carbonyl signals (~200 ppm in ¹³C NMR) and aromatic protons (δ 6.7–7.2 ppm in ¹H NMR) are key indicators. Cross-validate with elemental analysis (CHN) to ensure ≥95% purity .

Q. What are the stability considerations for long-term storage of this compound?

The compound should be stored in airtight containers under anhydrous conditions at room temperature (20–25°C). Exposure to moisture or light may lead to hydrolysis or oxidation, as suggested by its benzodioxin core’s sensitivity to protic solvents .

Q. Which spectroscopic techniques are most effective for characterizing its stereochemistry?

X-ray crystallography (using SHELX software for refinement) is the gold standard for resolving stereochemistry. Alternatively, NOESY/ROESY NMR can identify spatial proximities of hydrogens in the dihydrobenzodioxin ring, critical for confirming the 3-hydroxy-3-methyl configuration .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents) to validate accuracy .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR chemical shifts (e.g., predicted vs. observed δ values) may arise from solvent effects or conformational dynamics. Use implicit solvent models (e.g., PCM) in DFT calculations and compare with experimental data acquired in deuterated DMSO or CDCl₃. Adjust torsional angles in computational models to account for ring puckering .

Q. How can enantioselective synthesis be achieved for this compound?

Employ chiral auxiliaries or asymmetric catalysis. For example, use (R)-BINOL-derived phosphoric acids in a Friedel-Crafts alkylation to induce enantioselectivity in the benzodioxin ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. What mechanistic insights explain its antihepatotoxic activity in preclinical studies?

The compound’s dihydropyrimidine derivatives inhibit lipid peroxidation by scavenging free radicals. Design in vitro assays using rat hepatocytes exposed to CCl₄-induced oxidative stress. Measure malondialdehyde (MDA) levels and glutathione (GSH) activity to quantify cytoprotective effects .

Q. How can derivatization enhance its biological activity or solubility?

Introduce sulfonyl or piperazinyl groups at the ethanone moiety to improve water solubility. For instance, coupling with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride yields sulfonamide derivatives with enhanced pharmacokinetic profiles .

Q. What protocols ensure safe handling of this compound in a laboratory setting?

Use fume hoods for synthesis and purification steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Data-Driven Research Challenges

Q. How can crystallographic data (e.g., CIF files) resolve polymorphic ambiguities?

Analyze powder X-ray diffraction (PXRD) patterns of recrystallized samples (e.g., from ethanol vs. acetonitrile). Compare with single-crystal data to identify polymorphs. SHELXL refinement can optimize thermal displacement parameters and hydrogen bonding networks .

Q. What statistical approaches validate reproducibility in synthetic yields?

Perform triplicate syntheses under identical conditions. Apply ANOVA to assess batch-to-batch variability. Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) methodologies .

Q. How does the compound’s logP value influence its pharmacokinetic profiling?

Calculate logP via shake-flask method (octanol/water partition) or HPLC retention time correlation. A logP >2 suggests moderate lipophilicity, necessitating prodrug strategies for improved bioavailability .

Q. What in silico tools predict its metabolic pathways?

Use software like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolism sites (e.g., hydroxylation at the methyl group or glucuronidation of the ethanone moiety) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one
Reactant of Route 2
1-(3-Hydroxy-3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one

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